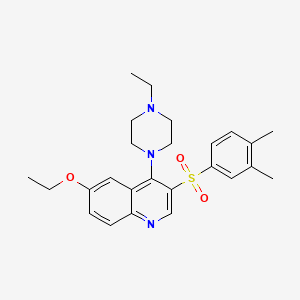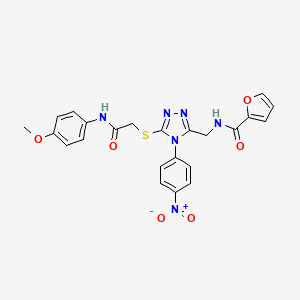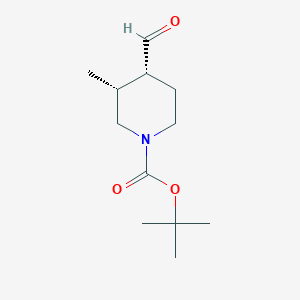
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a complex organic compound with multiple functional groups, including a cyclopentyl ring, a dihydroisoquinoline moiety, and sulfonyl and acetamide functionalities. The compound's structural diversity provides a vast range of potential chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a multi-step process typically involving the following key steps:
Formation of the dihydroisoquinoline moiety: Starting from 6,7-dimethoxy-1-tetralone, reduction and subsequent cyclization in the presence of an acid catalyst yields the dihydroisoquinoline.
Sulfonylation: The dihydroisoquinoline undergoes sulfonylation with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with cyclopentylamine: The sulfonylated dihydroisoquinoline is then reacted with cyclopentylamine to form the final acetamide product. This step typically requires a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production may involve scalable variations of the synthetic routes mentioned, with optimizations to improve yield and purity. Methods such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and control over reaction parameters.
化学反应分析
Types of Reactions It Undergoes
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide can participate in various chemical reactions, including:
Oxidation: The compound's multiple methoxy groups can undergo oxidation reactions to form corresponding quinones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substitution conditions: Basic conditions using reagents like NaOH, KOH
Major Products Formed from These Reactions
Depending on the reaction conditions and reagents used, the major products can include oxidized quinones, reduced amines, and various substituted derivatives.
科学研究应用
Chemistry
In chemistry, 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide serves as a versatile intermediate in the synthesis of complex molecules.
Biology
In biology, its structural components suggest potential interactions with enzyme active sites, making it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities, due to its structural resemblance to known bioactive molecules.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials and polymers, given its multiple functional groups and potential reactivity.
作用机制
The mechanism by which 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound's sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic functions. The acetamide and cyclopentyl groups may contribute to the compound's binding affinity and selectivity.
相似化合物的比较
Comparing 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide to other compounds with similar structural motifs, such as sulfonyl isoquinolines or acetamide derivatives, highlights its uniqueness. The combination of cyclopentyl, dimethoxy, and sulfonyl groups in a single molecule provides a distinct profile of chemical reactivity and biological interactions.
List of Similar Compounds
Sulfonyl isoquinolines
Cyclopentyl acetamides
Dimethoxy-substituted aromatics
属性
IUPAC Name |
2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAALXYQWWHGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2708895.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2708897.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/new.no-structure.jpg)
![6-(2,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2708903.png)

![4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2708905.png)
![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)


